5-Ethyl-2-methyl-1H-indole-3-carbaldehyde
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Overview
Description
5-Ethyl-2-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used in the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Another method includes the reaction of 5-methyl-1H-indole with oxidizing agents like acidic potassium permanganate to form 5-methyl-1H-indole-3-alcohol, which is then converted to 5-methyl-1H-indole-3-carbaldehyde using basic solutions such as sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of different functional groups at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or other substituted indole derivatives.
Scientific Research Applications
5-Ethyl-2-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for synthesizing biologically active structures.
5-Methyl-1H-indole-3-carbaldehyde: Similar in structure but with a methyl group instead of an ethyl group.
2-Methylindole-3-carboxaldehyde: Another derivative with a different substitution pattern.
Uniqueness: 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde stands out due to its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
5-ethyl-2-methyl-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-9-4-5-12-10(6-9)11(7-14)8(2)13-12/h4-7,13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWQWDIYEYKJSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424403 |
Source
|
Record name | 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876716-49-3 |
Source
|
Record name | 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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